molecular formula C9H10ClF4NO B13475456 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride

Cat. No.: B13475456
M. Wt: 259.63 g/mol
InChI Key: TWXYQEQXGYULLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrafluoroethoxy Group: The tetrafluoroethoxy group can be introduced to the phenyl ring through a nucleophilic substitution reaction. This step often involves the reaction of a phenol derivative with a tetrafluoroethoxy halide under basic conditions.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction. This step involves the reaction of the tetrafluoroethoxy-substituted benzaldehyde with an amine source, followed by reduction to form the methanamine group.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, catalytic hydrogenation, and other techniques to improve yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The methanamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10ClF4NO

Molecular Weight

259.63 g/mol

IUPAC Name

[4-(1,1,2,2-tetrafluoroethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H

InChI Key

TWXYQEQXGYULLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OC(C(F)F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.